Etacrynic Acid Ethyl Ester
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Overview
Description
Etacrynic Acid Ethyl Ester is a derivative of etacrynic acid, which is a loop diuretic used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure . The esterification of etacrynic acid results in the formation of this compound, which retains some of the pharmacological properties of its parent compound.
Preparation Methods
The preparation of Etacrynic Acid Ethyl Ester typically involves the esterification of etacrynic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the reaction . The general reaction can be represented as follows:
Etacrynic Acid+EthanolH2SO4Etacrynic Acid Ethyl Ester+Water
In industrial settings, the production of esters like this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously distilled off to drive the reaction to completion .
Chemical Reactions Analysis
Etacrynic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically etacrynic acid, ethanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Etacrynic Acid Ethyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Etacrynic Acid Ethyl Ester is similar to that of etacrynic acid. It inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, as well as in the proximal and distal tubules . This inhibition results in the excretion of these ions, increased urinary output, and a reduction in extracellular fluid . The molecular targets involved include the sodium-potassium-chloride cotransporter (NKCC2) in the renal tubules .
Comparison with Similar Compounds
Etacrynic Acid Ethyl Ester can be compared with other esters and diuretics:
Ethyl Acetate: A simple ester used as a solvent in various applications.
Furosemide: Another loop diuretic with a different mechanism of action and chemical structure.
Methyl Butanoate: An ester with a fruity odor used in flavorings and fragrances.
This compound is unique due to its derivation from etacrynic acid, which provides it with specific pharmacological properties not found in other esters or diuretics .
Properties
IUPAC Name |
ethyl 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2O4/c1-4-9(3)15(19)10-6-7-11(14(17)13(10)16)21-8-12(18)20-5-2/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGAZROIIAAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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